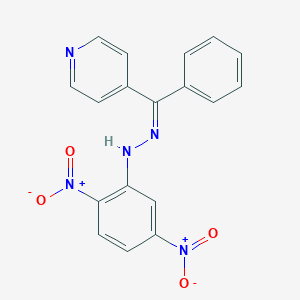![molecular formula C21H26N2O4S3 B397162 2,4,6-TRIMETHYL-N-[(2Z)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE](/img/structure/B397162.png)
2,4,6-TRIMETHYL-N-[(2Z)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-TRIMETHYL-N-[(2Z)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a thiazolidine ring, a mesitylsulfonyl group, and a trimethylbenzenesulfonamide moiety, making it a unique structure with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRIMETHYL-N-[(2Z)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of a catalyst.
Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group can be introduced via sulfonylation using mesitylsulfonyl chloride and a base such as triethylamine.
Attachment of the Trimethylbenzenesulfonamide Moiety: The final step involves the reaction of the intermediate with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-TRIMETHYL-N-[(2Z)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
2,4,6-TRIMETHYL-N-[(2Z)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4,6-TRIMETHYL-N-[(2Z)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting transcription factors and gene expression to regulate biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2Z)-3-(phenylsulfonyl)-1,3-thiazolidin-2-ylidene]-2,4,6-trimethylbenzenesulfonamide
- N-[(2Z)-3-(tosyl)-1,3-thiazolidin-2-ylidene]-2,4,6-trimethylbenzenesulfonamide
Uniqueness
2,4,6-TRIMETHYL-N-[(2Z)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE is unique due to the presence of the mesitylsulfonyl group, which imparts distinct steric and electronic properties
Eigenschaften
Molekularformel |
C21H26N2O4S3 |
|---|---|
Molekulargewicht |
466.6g/mol |
IUPAC-Name |
(NZ)-2,4,6-trimethyl-N-[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-thiazolidin-2-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C21H26N2O4S3/c1-13-9-15(3)19(16(4)10-13)29(24,25)22-21-23(7-8-28-21)30(26,27)20-17(5)11-14(2)12-18(20)6/h9-12H,7-8H2,1-6H3/b22-21- |
InChI-Schlüssel |
ABNBMRHQIQZAPA-DQRAZIAOSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)/N=C\2/N(CCS2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)C |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2N(CCS2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2N(CCS2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-Ethoxyphenyl)imino]-2-phenyl-1-indanone](/img/structure/B397083.png)
![2-{8-Nitro-4-methoxy-5,6-dihydropyrimido[4,5-b][1,4]benzothiazepin-6-yl}hydrazinecarbothioamide](/img/structure/B397084.png)
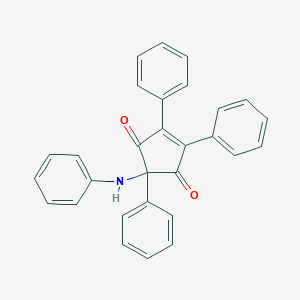

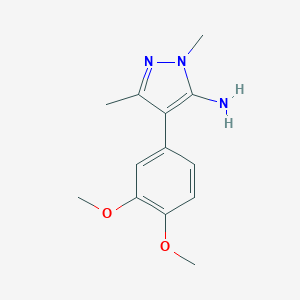
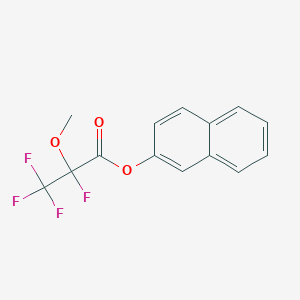
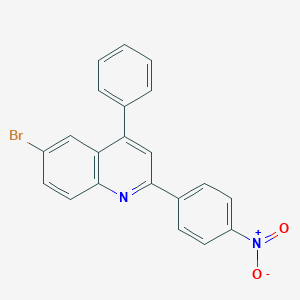
![2-cyano-N'-(5-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)acetohydrazide](/img/structure/B397096.png)
![6-{2-[(3-bromobenzylidene)amino]phenoxy}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B397097.png)
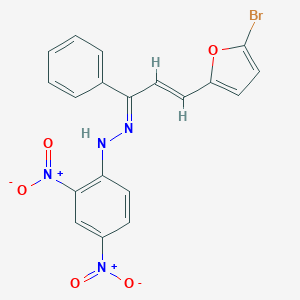
![1-{2-{[5-Amino-6-(dimethylamino)-4-pyrimidinyl]sulfanyl}-5-nitrophenyl}ethanone oxime](/img/structure/B397099.png)
